molecular formula C20H36O4 B159227 11-Deoxy prostaglandin F1beta CAS No. 37785-99-2

11-Deoxy prostaglandin F1beta

Cat. No.: B159227
CAS No.: 37785-99-2
M. Wt: 340.5 g/mol
InChI Key: HYBPXYQCXNOTFK-JLNUFZAQSA-N
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Description

This compound is part of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation .

Scientific Research Applications

11-Deoxy prostaglandin F1beta has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of prostaglandins.

    Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

Target of Action

11-Deoxy Prostaglandin F1beta, also known as 9R,15S-dihydroxy-13E-prostaenoic acid or 11-deoxy-PGF1b, is a synthetic analog of PGF1β . The primary targets of this compound are the receptors that respond to prostaglandins, which play a crucial role in various physiological processes.

Mode of Action

The compound interacts with its targets by binding to the prostaglandin receptors, leading to a series of biochemical reactions. In contrast to PGF2α and PGF1α, 11-deoxy PGF1β exhibits vasodepressor and bronchodilator activities . This means it can cause blood vessels to dilate (vasodepressor activity) and airways to widen (bronchodilator activity), which can lower blood pressure and improve breathing respectively.

Biochemical Pathways

The compound is involved in the prostanoid metabolic pathway, which includes the synthesis of prostaglandins, prostacyclins, and thromboxanes . These are signaling molecules derived from arachidonic acid and are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Result of Action

The molecular and cellular effects of this compound’s action include the dilation of blood vessels and the widening of airways, leading to lowered blood pressure and improved breathing . These effects can be beneficial in conditions such as hypertension and asthma.

Biochemical Analysis

Biochemical Properties

11-Deoxy Prostaglandin F1beta plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the cyclooxygenase pathway , which is crucial for the metabolism of arachidonic acid .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it was found to be a specific anti-tumor metabolite in mice treated with Selenium-rich royal jelly .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit the expression of PI3K and phosphorylation of AKT, induce cell apoptosis through the activation of caspase-9 and caspase-3, and regulate Bcl-2/Bax expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exhibits vasodepressor and bronchodilator activities in guinea pigs at a dose of 500 µg/kg . More detailed studies on dosage effects, including threshold effects and toxic or adverse effects at high doses, are needed.

Metabolic Pathways

This compound is involved in the cyclooxygenase pathway , a metabolic pathway that involves various enzymes and cofactors. This pathway is crucial for the metabolism of arachidonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxy prostaglandin F1beta typically involves the cyclooxygenase pathway of arachidonic acid metabolism. The process begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) via the action of cyclooxygenase enzymes. PGH2 is then further metabolized to produce various prostaglandins, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

11-Deoxy prostaglandin F1beta undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxy derivatives .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin F1α: Another member of the prostaglandin family with similar biological activities.

    Prostaglandin E2: Known for its role in inflammation and pain modulation.

    Prostaglandin D2: Involved in allergic responses and sleep regulation.

Uniqueness

11-Deoxy prostaglandin F1beta is unique due to its specific stereochemistry and biological activities. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPXYQCXNOTFK-JLNUFZAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210018
Record name Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37785-99-2
Record name Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37785-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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